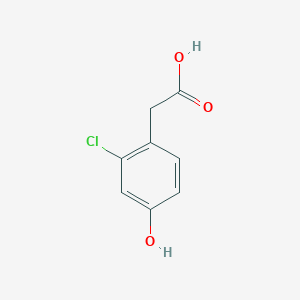

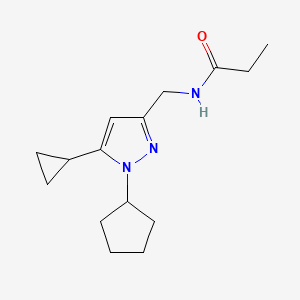

![molecular formula C20H11ClF4N2O B2697062 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile CAS No. 338777-17-6](/img/structure/B2697062.png)

2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of haloxyfop involves several steps. Starting from commercially available precursors, it undergoes chemical transformations to yield the final compound. Notably, the Boc and PMB protecting groups are sequentially removed, followed by a reducing amination process to obtain the free amine. Further modifications lead to the formation of haloxyfop .

Molecular Structure Analysis

Haloxyfop’s molecular formula is C₁₅H₁₁ClF₃NO₄ . It consists of a trifluoromethyl-substituted pyridine ring, a phenoxy group, and a fluorobenzenecarbonitrile moiety. The structural arrangement ensures its herbicidal activity by specifically targeting grassy weeds .

Chemical Reactions Analysis

Haloxyfop is stable under normal conditions but undergoes hydrolysis in alkaline environments. Photolysis studies indicate its degradation in soil and water. The technical material (pure compound) exhibits stability and minimal decomposition even at elevated temperatures .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Polyfluoroarenes and Related Compounds

Research into polyfluoroarenes, including studies on diazo-oxides and related compounds, provides insights into the reactivity and potential applications of fluorinated aromatic compounds in organic synthesis. The study by Birchall et al. (1971) explored reactions leading to various fluorinated biphenyls and benzoxazoles, suggesting applications in materials science and the synthesis of novel organic compounds (Birchall, Haszeldine, Nikokavouras, & Wilks, 1971).

Interactions in Fluorobenzenes

The crystal structures of fluorobenzenes and their interactions were investigated by Thalladi et al. (1998), highlighting the significance of C−H···F−C interactions. This research can provide a foundation for understanding the solid-state properties of fluorinated compounds, which is essential for material science and pharmaceutical formulation development (Thalladi et al., 1998).

Protoporphyrinogen IX Oxidase Inhibitors

Li et al. (2005) described the structures of trifluoromethyl-substituted compounds acting as protoporphyrinogen IX oxidase inhibitors. Such research underscores the role of fluorinated compounds in developing herbicides or pharmaceuticals, where the trifluoromethyl group can significantly affect biological activity and metabolic stability (Li et al., 2005).

Soluble Polyimides

The synthesis and characterization of soluble polyimides derived from fluorinated monomers, as discussed by Zhang et al. (2007), demonstrate the utility of fluorinated compounds in creating high-performance polymers with excellent thermal stability and solubility. This research points to applications in advanced materials, coatings, and electronics (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClF4N2O/c21-16-9-13(20(23,24)25)11-27-18(16)8-12-4-6-14(7-5-12)28-19-3-1-2-17(22)15(19)10-26/h1-7,9,11H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANHQBXHZOTQAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClF4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2696979.png)

![Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2696980.png)

![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696988.png)

![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2696995.png)

![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2696999.png)